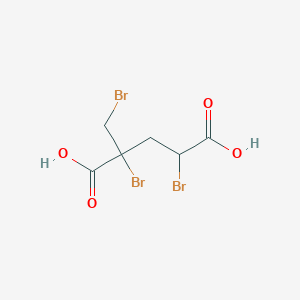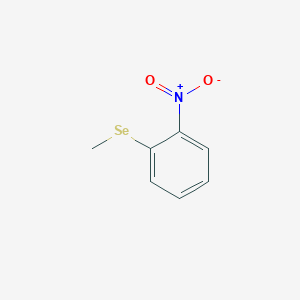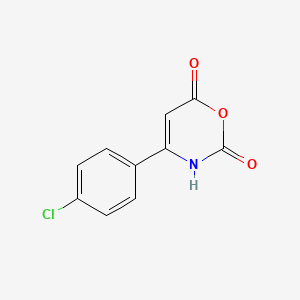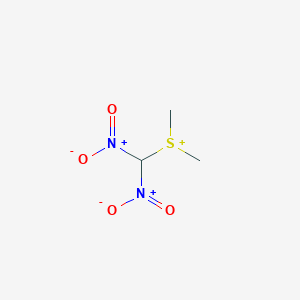
2,4-Dibromo-2-(bromomethyl)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-2-(bromomethyl)pentanedioic acid is a brominated organic compound with the molecular formula C6H7Br3O4. This compound is known for its unique structure, which includes two bromine atoms attached to the second and fourth carbon atoms, and a bromomethyl group attached to the second carbon atom. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-2-(bromomethyl)pentanedioic acid typically involves the bromination of pentanedioic acid derivatives. One common method is the bromination of 2-(bromomethyl)pentanedioic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-2-(bromomethyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of non-brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
2,4-Dibromo-2-(bromomethyl)pentanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-2-(bromomethyl)pentanedioic acid involves its reactivity with various molecular targets. The bromine atoms and bromomethyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. These interactions can affect molecular pathways and processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromo-2,4-dimethyl-3-pentanone: Another brominated compound with similar reactivity.
2,4-Dibromo-pentanedioic acid: Lacks the bromomethyl group but shares the dibromo structure.
2,4-Dibromo-3-pentanone: Similar in structure but with different functional groups.
Uniqueness
2,4-Dibromo-2-(bromomethyl)pentanedioic acid is unique due to the presence of both bromine atoms and a bromomethyl group, which confer distinct reactivity and properties. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
Numéro CAS |
60239-16-9 |
|---|---|
Formule moléculaire |
C6H7Br3O4 |
Poids moléculaire |
382.83 g/mol |
Nom IUPAC |
2,4-dibromo-2-(bromomethyl)pentanedioic acid |
InChI |
InChI=1S/C6H7Br3O4/c7-2-6(9,5(12)13)1-3(8)4(10)11/h3H,1-2H2,(H,10,11)(H,12,13) |
Clé InChI |
RGGMSIXCKYMHAI-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)Br)C(CBr)(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)









![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)
